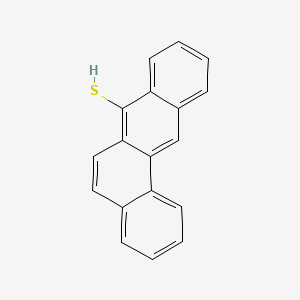
BENZ(a)ANTHRACENE-7-THIOL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[a]anthracene-7-thiol is a derivative of benzo[a]anthracene, a polycyclic aromatic hydrocarbon (PAH) with the chemical formula C18H12S. This compound is characterized by the presence of a thiol group (-SH) attached to the seventh carbon of the benzo[a]anthracene structure. Benzo[a]anthracene itself is known for its occurrence in tobacco smoke and its role as a potent carcinogen . The addition of the thiol group imparts unique chemical properties to benzo[a]anthracene-7-thiol, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[a]anthracene-7-thiol typically involves the introduction of a thiol group to the benzo[a]anthracene structure. One common method is the nucleophilic substitution reaction, where a suitable thiolating agent, such as thiourea, is used to replace a leaving group (e.g., a halogen) on the benzo[a]anthracene molecule. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to ensure complete substitution .
Industrial Production Methods
Industrial production of benzo[a]anthracene-7-thiol may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and isolation of the final product using techniques like recrystallization or chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Benzo[a]anthracene-7-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The aromatic rings can be reduced under specific conditions to form partially hydrogenated derivatives.
Substitution: The thiol group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Thiolating agents like thiourea or sodium hydrosulfide in the presence of bases.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Partially hydrogenated benzo[a]anthracene derivatives.
Substitution: Various substituted benzo[a]anthracene derivatives depending on the substituent introduced.
Scientific Research Applications
Benzo[a]anthracene-7-thiol has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of PAHs and their derivatives in various chemical reactions.
Industry: Utilized in the development of materials with specific properties, such as sensors and catalysts.
Mechanism of Action
The mechanism of action of benzo[a]anthracene-7-thiol involves its interaction with cellular components, leading to various biological effects. The thiol group can form covalent bonds with nucleophilic sites on proteins and DNA, potentially causing mutations and disrupting normal cellular functions. The aromatic structure allows it to intercalate into DNA, further contributing to its mutagenic and carcinogenic properties .
Comparison with Similar Compounds
Benzo[a]anthracene-7-thiol can be compared with other PAHs and their derivatives:
Benzo[a]pyrene: Another potent carcinogen with a similar structure but lacks the thiol group.
Chrysene: A PAH with four fused benzene rings, similar to benzo[a]anthracene but with different substitution patterns.
Dibenz[a,h]anthracene: A PAH with an additional benzene ring, making it more complex and potentially more toxic.
The presence of the thiol group in benzo[a]anthracene-7-thiol makes it unique, as it imparts different chemical reactivity and biological interactions compared to other PAHs .
Properties
CAS No. |
63018-57-5 |
|---|---|
Molecular Formula |
C18H12S |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
benzo[a]anthracene-7-thiol |
InChI |
InChI=1S/C18H12S/c19-18-15-8-4-2-6-13(15)11-17-14-7-3-1-5-12(14)9-10-16(17)18/h1-11,19H |
InChI Key |
BYDZSGUMFLJKLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4C=C32)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide, 2-bromo-2-[(4-methylphenyl)sulfonyl]-](/img/structure/B13941945.png)


![Butanedioic acid;1-[3-(2-chlorothioxanthen-9-ylidene)propyl]piperazine](/img/structure/B13941968.png)
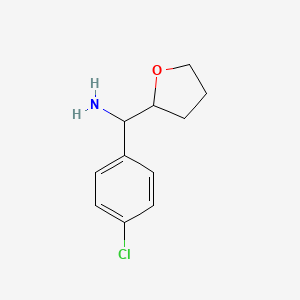
![[1-[[2-[4-(5-chloropyrimidin-2-yl)piperidin-1-yl]-5-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-4-yl]amino]cyclobutyl]methanol](/img/structure/B13941982.png)
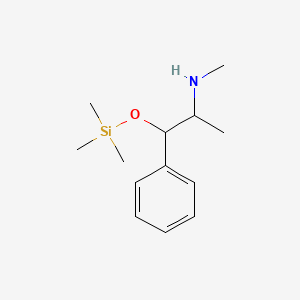
![tert-Butyl (7'-methyl-5'-oxo-5',7'-dihydrospiro[cyclopropane-1,8'-pyrano[4,3-b]pyridin]-2'-yl)carbamate](/img/structure/B13942003.png)
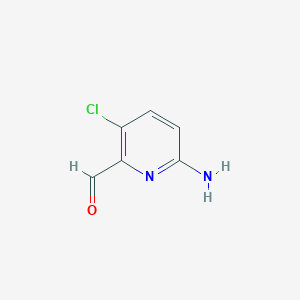
![2-[(2-methyl-1-naphthalenyl)oxy]Acetic acid](/img/structure/B13942010.png)
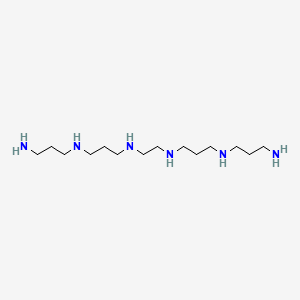
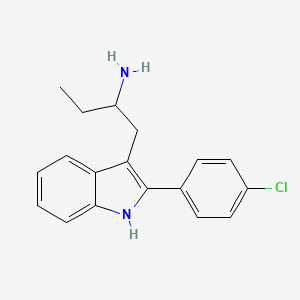
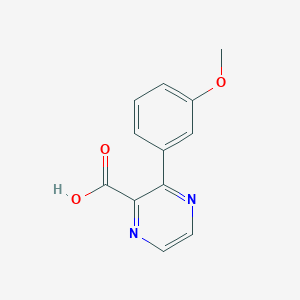
![1-Chloro-8-(3,4-dimethylphenoxymethyl)-3-ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B13942031.png)
